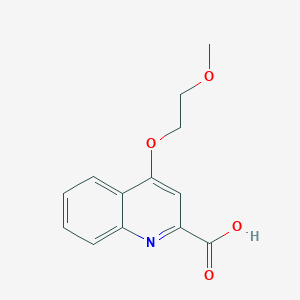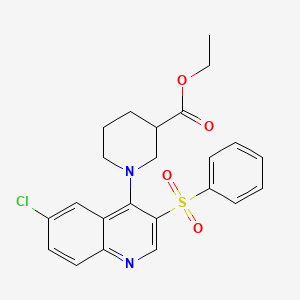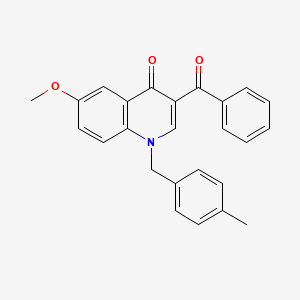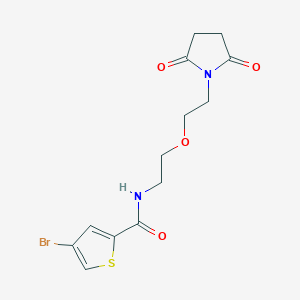![molecular formula C18H23NO4 B2459623 8-Phenylmethoxycarbonyl-8-azaspiro[4.5]decane-4-carboxylic acid CAS No. 2287345-02-0](/img/structure/B2459623.png)
8-Phenylmethoxycarbonyl-8-azaspiro[4.5]decane-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Phenylmethoxycarbonyl-8-azaspiro[4.5]decane-4-carboxylic acid, also known as PAC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PAC belongs to the spirocyclic family of compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 8-Phenylmethoxycarbonyl-8-azaspiro[4.5]decane-4-carboxylic acid is not fully understood. However, it has been reported to interact with various molecular targets, including histone deacetylases, proteasome, and nuclear factor-kappa B. 8-Phenylmethoxycarbonyl-8-azaspiro[4.5]decane-4-carboxylic acid has also been shown to modulate the activity of various enzymes, including caspases and cyclooxygenases.
Biochemical and Physiological Effects:
8-Phenylmethoxycarbonyl-8-azaspiro[4.5]decane-4-carboxylic acid has been reported to have various biochemical and physiological effects. In cancer research, 8-Phenylmethoxycarbonyl-8-azaspiro[4.5]decane-4-carboxylic acid has been shown to induce apoptosis and cell cycle arrest in cancer cells. In neurodegenerative disorders, 8-Phenylmethoxycarbonyl-8-azaspiro[4.5]decane-4-carboxylic acid has been reported to reduce oxidative stress and inflammation, and improve cognitive function. In inflammation research, 8-Phenylmethoxycarbonyl-8-azaspiro[4.5]decane-4-carboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 8-Phenylmethoxycarbonyl-8-azaspiro[4.5]decane-4-carboxylic acid in lab experiments is its high purity and yield. 8-Phenylmethoxycarbonyl-8-azaspiro[4.5]decane-4-carboxylic acid is also relatively stable and can be stored for extended periods. However, one of the limitations of using 8-Phenylmethoxycarbonyl-8-azaspiro[4.5]decane-4-carboxylic acid in lab experiments is its high cost. 8-Phenylmethoxycarbonyl-8-azaspiro[4.5]decane-4-carboxylic acid is also not widely available, which can limit its use in research.
Orientations Futures
There are several future directions for research on 8-Phenylmethoxycarbonyl-8-azaspiro[4.5]decane-4-carboxylic acid. One area of interest is the development of 8-Phenylmethoxycarbonyl-8-azaspiro[4.5]decane-4-carboxylic acid derivatives with improved potency and selectivity. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of 8-Phenylmethoxycarbonyl-8-azaspiro[4.5]decane-4-carboxylic acid in vivo. Furthermore, the potential therapeutic applications of 8-Phenylmethoxycarbonyl-8-azaspiro[4.5]decane-4-carboxylic acid in other diseases, such as cardiovascular disease and diabetes, warrant further investigation.
Méthodes De Synthèse
The synthesis of 8-Phenylmethoxycarbonyl-8-azaspiro[4.5]decane-4-carboxylic acid involves the reaction of 8-azabicyclo[3.2.1]octan-3-one with phenyl isocyanate in the presence of triethylamine. The resulting product is then treated with ethyl chloroformate to form 8-Phenylmethoxycarbonyl-8-azaspiro[4.5]decane-4-carboxylic acid. This method has been reported to yield 8-Phenylmethoxycarbonyl-8-azaspiro[4.5]decane-4-carboxylic acid in high purity and yield.
Applications De Recherche Scientifique
8-Phenylmethoxycarbonyl-8-azaspiro[4.5]decane-4-carboxylic acid has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer research, 8-Phenylmethoxycarbonyl-8-azaspiro[4.5]decane-4-carboxylic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative disorders, 8-Phenylmethoxycarbonyl-8-azaspiro[4.5]decane-4-carboxylic acid has been reported to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation research, 8-Phenylmethoxycarbonyl-8-azaspiro[4.5]decane-4-carboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
8-phenylmethoxycarbonyl-8-azaspiro[4.5]decane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c20-16(21)15-7-4-8-18(15)9-11-19(12-10-18)17(22)23-13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYDTIDPTDHHAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CCN(CC2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((Benzyloxy)carbonyl)-8-azaspiro[4.5]decane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-3-Methyl-N-(2-methyl-6-pyrrolidin-1-ylpyridin-3-yl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2459540.png)
![5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2459541.png)
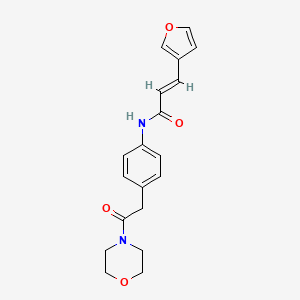
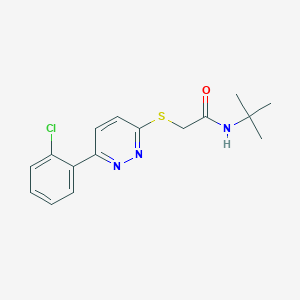
![N-[(2,4-Dimethoxyphenyl)-(4-methoxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2459546.png)
![6-{[4-(2-chlorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B2459547.png)
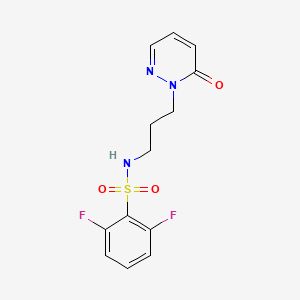
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2459551.png)
![2-[1,3-Dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2459552.png)
